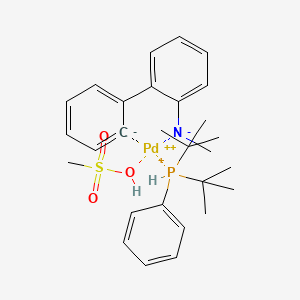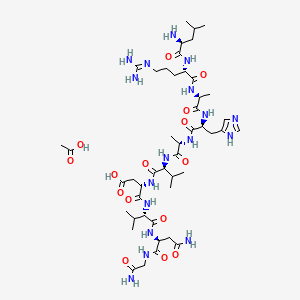
Cadherin Peptide, avian Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadherin Peptide, avian Acetate is a calcium-dependent glycoprotein involved in homophilic cell-cell adhesion. It plays a crucial role in cellular adhesion processes, particularly in the inhibition of bovine brain microvessel endothelial cells (BBMECs) adhesion . This peptide is widely used in scientific research for its ability to modulate cellular adhesion and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Cadherin Peptide, avian Acetate is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence, Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, is assembled step-by-step on a solid support. The synthesis involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the solid support and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the peptide’s identity and purity .
化学反応の分析
Types of Reactions
Cadherin Peptide, avian Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide backbone .
Common Reagents and Conditions
Peptide Bond Formation: DIC, HOBt, TFA, TIS, EDT
Cleavage and Deprotection: TFA, water, TIS, EDT
Major Products Formed
The major product formed from these reactions is the fully assembled and deprotected this compound .
科学的研究の応用
Cadherin Peptide, avian Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell-cell adhesion and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic applications in modulating cellular adhesion in diseases such as cancer and fibrosis.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds
作用機序
Cadherin Peptide, avian Acetate exerts its effects by binding to calcium ions, which are essential for its adhesive function. The peptide interacts with cadherin receptors on the cell surface, promoting homophilic cell-cell adhesion. This interaction is crucial for maintaining tissue integrity and cellular communication .
類似化合物との比較
Similar Compounds
N-Cadherin Peptide: Another calcium-dependent glycoprotein involved in cell-cell adhesion, particularly in neural tissues.
E-Cadherin Peptide: Primarily found in epithelial tissues and plays a role in maintaining epithelial cell integrity.
VE-Cadherin Peptide: Specific to vascular endothelial cells and involved in angiogenesis.
Uniqueness
Cadherin Peptide, avian Acetate is unique due to its specific sequence and its ability to modulate endothelial cell adhesion. Its role in inhibiting BBMEC adhesion distinguishes it from other cadherin peptides, making it a valuable tool in research focused on vascular biology and related therapeutic applications .
特性
分子式 |
C46H79N17O15 |
|---|---|
分子量 |
1110.2 g/mol |
IUPAC名 |
acetic acid;(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H75N17O13.C2H4O2/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63;1-2(3)4/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51);1H3,(H,3,4)/t22-,23-,25-,26-,27-,28-,29-,33-,34-;/m0./s1 |
InChIキー |
MKVNZDUYBMROBR-QDMCNFNKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

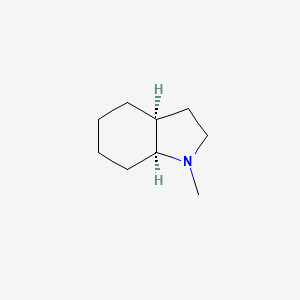
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
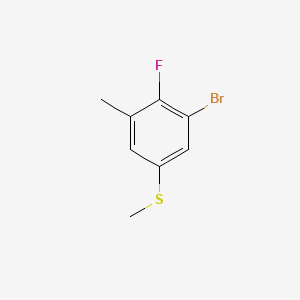

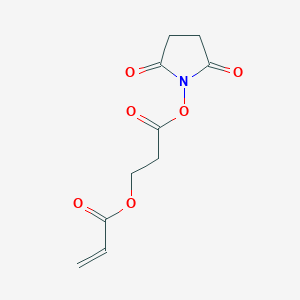
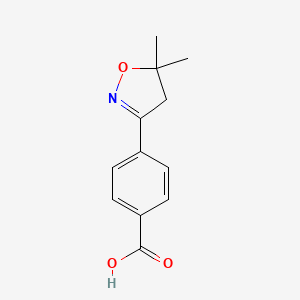

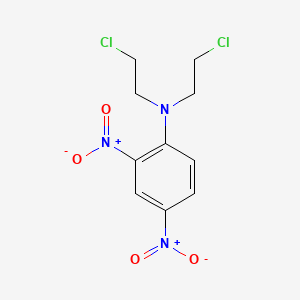
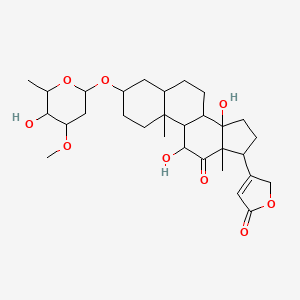
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
